2,4-Dibromo-17-acetylestradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137548-56-2 |
|---|---|
Molecular Formula |
C20H24Br2O3 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
1-[(8R,9S,13S,14S,17S)-2,4-dibromo-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C20H24Br2O3/c1-10(23)20(25)8-6-15-12-3-4-13-14(9-16(21)18(24)17(13)22)11(12)5-7-19(15,20)2/h9,11-12,15,24-25H,3-8H2,1-2H3/t11-,12+,15-,19-,20+/m0/s1 |
InChI Key |
CSLSXWGARNSDCM-XXAPIKHISA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Synonyms |
2,4-DBAES 2,4-dibromo-17-acetylestradiol |
Origin of Product |
United States |
Molecular Interactions and Biological Activities of 2,4 Dibromo 17 Acetylestradiol Analogs in in Vitro Systems
Estrogen Receptor (ER) Ligand Binding and Activation Profiles
The biological activity of estrogenic compounds is initiated by their binding to estrogen receptors (ERs), which are ligand-activated transcription factors. There are two primary subtypes of these nuclear receptors, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distributions and transcriptional activities. nih.govplos.org ERα is predominantly found in the uterus, liver, and mammary gland, while ERβ is highly expressed in the ovary, prostate, colon, and immune system. mdpi.com The differential roles of these receptor subtypes are a key area of research, with ERα generally considered to be a mediator of proliferative signals, whereas ERβ often has anti-proliferative or restraining effects on ERα activity. plos.org
Receptor Subtype Selectivity (ERα vs. ERβ) of Brominated and Acetylated Estradiols
The binding affinity and selectivity of a ligand for ERα versus ERβ are determined by its specific interactions with the amino acid residues lining the ligand-binding domain (LBD) of each receptor. Although the LBDs of ERα and ERβ are structurally similar, they have key differences in amino acid composition that can be exploited to design subtype-selective ligands. embopress.org For instance, only two residues within the binding pocket differ between ERα and ERβ (Leucine 384 in ERα vs. Metionine 336 in ERβ, and Metionine 421 in ERα vs. Isoleucine 373 in ERβ), and these changes influence the volume and plasticity of the binding cavity. embopress.org
Modifications to the estradiol (B170435) scaffold, such as halogenation or acetylation, can significantly alter binding affinity and subtype selectivity.
Bromination: The introduction of bromine atoms onto the aromatic A-ring of estradiol can influence receptor affinity. Studies on halogenated compounds suggest that such substitutions can impact binding. For example, research on brominated phenols has demonstrated their ability to elicit estrogen-like activity. acs.org Specifically, adjacent dibromo substitution on some compounds has been shown to favor thyroid hormonal activity over estrogenic activity, indicating that the position and number of bromine atoms are critical determinants of receptor interaction. jst.go.jp
Acetylation: Acetylation, particularly at the C-17 position, also modulates biological activity. The conversion of the 17β-hydroxyl group to a 17-acetate can influence how the ligand fits within the receptor pocket. Studies on 2-acetylestradiol and its derivatives have shown that such modifications can result in high binding affinity for the estrogen receptor and significant estrogenic activity. who.int The presence of the 17-acetate group is a common feature in synthetic estradiol derivatives designed to explore structure-activity relationships. mdpi.com
Table 1: Estrogen Receptor Binding Affinities of Selected Estradiol Analogs This table presents data for related compounds to illustrate the effects of structural modifications on receptor binding. Data for 2,4-Dibromo-17-acetylestradiol is not specified in the sourced literature.
| Compound | Modification from Estradiol | ERα Binding Affinity (Relative) | ERβ Binding Affinity (Relative) | Reference |
|---|---|---|---|---|
| 17β-Estradiol | - | 100% | 100% | nih.gov |
| Genistein | Phytoestrogen (Isoflavone) | Variable | Preferential binding to ERβ (up to 30-fold higher affinity than for ERα) | embopress.org |
| Liquiritigenin | Phytoestrogen (Flavanone) | ~0.001% | ~0.021% (Highly selective ERβ agonist) | nih.gov |
| 2-Acetylestradiol | Acetyl group at C-2 | High estrogenic activity and binding affinity reported | Data not specified | who.int |
Agonistic and Antagonistic Modulatory Effects on ER-Mediated Signaling
Ligands that bind to estrogen receptors can be classified as agonists, antagonists, or selective estrogen receptor modulators (SERMs), based on the transcriptional response they elicit. wikipedia.org
Agonists: These ligands, such as the endogenous hormone 17β-estradiol, bind to the receptor and induce a conformational change that promotes the recruitment of coactivator proteins. This leads to the activation of gene transcription. nih.gov Many modified estradiols, including some 2-substituted derivatives, retain full agonistic activity. who.int
Antagonists: These ligands bind to the receptor but induce a different conformational change, one that prevents the proper alignment of the transactivation helix (H12) and blocks the binding of coactivators. embopress.org This inhibits the receptor's transcriptional activity.
SERMs: These compounds exhibit tissue-specific effects, acting as agonists in some tissues (like bone) and antagonists in others (like breast). wikipedia.org This dual activity is often due to the differential expression of coregulatory proteins in various cell types.
The specific effect of a compound like this compound would depend on the final conformation of the ER it induces upon binding. The bulky bromine atoms on the A-ring and the acetyl group at C-17 could influence the positioning of the critical H12 helix. While some hydroxylated polybrominated compounds have shown estrogenic (agonistic) activity, others have not, highlighting the strong structure-dependent nature of the response. jst.go.jp Low-brominated compounds have been observed to favor an agonistic binding mode, while highly-brominated ones may tend toward an antagonistic mode. diva-portal.org
Interaction with Steroidogenic Enzymes
Steroidogenesis is the multi-step process of synthesizing steroid hormones from cholesterol, involving a series of enzymes primarily from the cytochrome P450 (CYP) superfamily. tandfonline.com Estradiol derivatives can interact with these enzymes, often acting as inhibitors, thereby modulating the production of endogenous hormones.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP17A1) in Steroidogenesis
CYP17A1 is a critical enzyme in the steroidogenic pathway, catalyzing two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. These reactions are essential for the production of androgens, which are precursors to estrogens. endocrine-abstracts.orgmdpi.com Because of its central role, CYP17A1 is a major therapeutic target for diseases driven by excess androgen production. researchgate.net
Steroidal compounds are a major class of CYP17A1 inhibitors. Abiraterone, a potent and irreversible inhibitor of CYP17A1, is structurally related to the enzyme's natural substrate, pregnenolone. tandfonline.comscispace.com This demonstrates that the steroid scaffold is an effective template for designing inhibitors. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the steroid nucleus can lead to potent and selective inhibition. For instance, introducing an indole (B1671886) or benzimidazole (B57391) moiety can result in potent CYP17A1 inhibition. endocrine-abstracts.orgmdpi.com While specific data on the inhibitory activity of this compound against CYP17A1 is not available in the searched literature, its steroidal structure suggests a potential for interaction with steroidogenic enzymes.
Table 2: Inhibitory Activity of Selected Steroidal and Non-Steroidal Compounds Against CYP17A1 This table provides examples of CYP17A1 inhibitors to illustrate the range of potencies and structural classes. Data for this compound is not specified in the sourced literature.
| Compound | Class | Target Activity | IC₅₀ | Reference |
|---|---|---|---|---|
| Abiraterone | Steroidal | 17α-Hydroxylase | 2.5 nM | tandfonline.com |
| Abiraterone | Steroidal | 17,20-Lyase | 15 nM | tandfonline.com |
| Compound 11 (Indole derivative) | Non-Steroidal | CYP17A1 (overall) | 4 nM | endocrine-abstracts.org |
| Compound 2 (Benzimidazole derivative) | Non-Steroidal | 17α-Hydroxylase | 1.2 µM | mdpi.com |
Mechanisms of Enzyme Inhibition by Estradiol Derivatives
Cytochrome P450 enzymes can be inhibited through several mechanisms, which dictate the nature and duration of the inhibition. numberanalytics.comnih.gov
Competitive Inhibition: This is a reversible process where the inhibitor molecule competes with the normal substrate for binding to the enzyme's active site. numberanalytics.com Many steroidal inhibitors function this way, as their structure is similar to the endogenous substrates of CYP enzymes.
Non-competitive Inhibition: In this reversible mechanism, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. numberanalytics.com
Mechanism-Based Inhibition (Irreversible): This occurs when the CYP enzyme metabolizes the inhibitor, converting it into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its permanent inactivation. numberanalytics.comfrontiersin.org Abiraterone is an example of a mechanism-based inhibitor of CYP17A1. tandfonline.com
The specific mechanism by which an estradiol derivative might inhibit a CYP enzyme depends on its chemical structure. The presence of the dibrominated A-ring and the 17-acetyl group on this compound would determine its binding mode within the enzyme's active site and its potential to be converted into a reactive species.
Modulation of Other Intracellular Targets and Signaling Cascades.
Effects on Cell Migration and Invasion.
No specific studies on the effects of this compound on cell migration and invasion have been reported in the available scientific literature. Research into other estradiol derivatives has shown that certain modifications can lead to an inhibition of cell migration and invasion in cancer cell lines, but these findings cannot be directly attributed to this compound. uni-muenchen.de
Structure Activity Relationship Sar of Bromine and Acetyl Substituents on Estradiol Core
Conformational and Electronic Influences of A-Ring Halogenation
Halogenation of the phenolic A-ring of estradiol (B170435) significantly alters its electronic and steric properties, which in turn modulates its ability to bind to and activate estrogen receptors.
Steric and Electronic Factors Affecting Ligand-Receptor Recognition
The binding of an estradiol analog to the estrogen receptor is a highly specific interaction dictated by a combination of factors. The ligand must fit within the receptor's hydrophobic ligand-binding pocket, while key functional groups form specific hydrogen bonds. The phenolic hydroxyl group on the A-ring is critical, acting as a hydrogen bond donor. nih.govresearchgate.net The introduction of halogen atoms, such as bromine, at positions C-2 and C-4 of this ring introduces both steric and electronic perturbations.
Steric Factors: The size of the bromine atom can create steric hindrance, potentially interfering with the optimal positioning of the ligand within the binding pocket. vulcanchem.com The estrogen receptor's binding site has a limited tolerance for bulky substituents, particularly on the A-ring which must fit snugly. capes.gov.br However, the receptor possesses a degree of flexibility, allowing it to accommodate some structural modifications. nih.govresearchgate.net
Electronic Factors: Halogens are electronegative and act as electron-withdrawing groups, which can alter the electron density of the aromatic A-ring and the acidity of the crucial C-3 phenolic hydroxyl group. vulcanchem.com While it was hypothesized that these electronic modifications could significantly impact binding affinity, studies have shown that interactions within the binding pocket—such as hydrophobic and direct intermolecular electrostatic effects—are more dominant factors. capes.gov.br In some cases, the presence of bromine atoms can even compensate for a lack of perfect structural similarity to estradiol, facilitating binding to target proteins.
Correlation between Bromine Position and Estrogenic Activity
The position of the bromine atom on the A-ring has a distinct impact on the compound's binding affinity for the two main estrogen receptor subtypes, ERα and ERβ. Research into halogenated estrogens reveals a clear structure-activity relationship.
For instance, substitution at the C-2 position with bromine (2-bromoestradiol) moderately decreases the binding affinity for both ERα and ERβ compared to the parent estradiol molecule. In contrast, placing a bromine atom at the C-4 position (4-bromoestradiol) has a more pronounced and subtype-specific effect. 4-Bromoestradiol shows a significant drop in binding affinity for ERα, while its affinity for ERβ is only moderately reduced. This suggests that the C-4 position is more sensitive to substitution in the ERα binding pocket than in the ERβ pocket.
The following table summarizes the relative binding affinities (RBA) of mono-brominated estradiol derivatives compared to estradiol (E2), which is set at 100% for ERα.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |
|---|---|---|
| Estradiol (E2) | 100 | 94 |
| 2-Bromoestradiol | 43 | 36 |
| 4-Bromoestradiol | 7 | 35 |
Data sourced from studies on human estrogen receptors. The RBA for E2 for ERβ is shown relative to its RBA for ERα.
These findings indicate that while halogenation generally reduces estrogenic activity, the specific placement of the halogen atom can induce selectivity between ER subtypes. The weaker activity of brominated derivatives compared to their chlorinated counterparts has also been noted.
Significance of C-17 Acetylation for Biological Functionality
The substituent at the C-17 position of the estradiol D-ring plays a pivotal role in anchoring the ligand within the receptor and influencing its biological activity.
Comparison of 17-Acetylated and 17-Hydroxyl Estradiol Derivatives on Biological Activities
The native 17β-hydroxyl group of estradiol is a key feature for its biological function, contributing to its binding energy primarily by acting as a hydrogen bond acceptor within the ER's ligand-binding domain. nih.govresearchgate.net When this hydroxyl group is replaced by an acetyl group (forming an ester), as in 17-acetylestradiol, the molecule's properties and biological activity are altered.
Estradiol 17β-acetate is considered a pro-drug of estradiol. drugbank.com In the body, this ester can be hydrolyzed back to the active 17β-hydroxyl form. However, the acetate (B1210297) ester itself has a reduced affinity for the estrogen receptor compared to estradiol. Studies have shown that estradiol 17β-acetate has a relative binding affinity of approximately 31-45% of that of estradiol. wikipedia.org This decrease is because the bulky and less polar acetyl group is not as effective as the hydroxyl group in forming the critical hydrogen bond with the receptor.
The following table compares the receptor binding affinity of estradiol and its 17-acetate ester.
| Compound | Relative Binding Affinity (RBA) for ERα (%) |
|---|---|
| Estradiol (17β-hydroxyl) | 100 |
| Estradiol 17β-acetate | 31-45 |
RBA is relative to estradiol, set at 100%.
Role of the 17-Substituent in Modulating Receptor Interactions and Cellular Effects
The substituent at the C-17 position is crucial for modulating the interaction with the estrogen receptor and subsequent cellular responses. The 17β-hydroxyl group forms a hydrogen bond with the amino acid residue His524 in the ERα ligand-binding pocket, an interaction that is vital for stabilizing the ligand-receptor complex and inducing a full agonist response. nih.gov
Replacing the 17β-hydroxyl with other groups, such as an acetyl ester, weakens this key interaction, leading to lower binding affinity and potentially altered biological activity. nih.govwikipedia.org While the receptor can tolerate larger hydrophobic substituents at the 17α-position, modifications at the 17β-position are more constrained. nih.govresearchgate.net The introduction of a 17-acetyl group makes the D-ring end of the molecule more lipophilic and sterically bulkier. This change can affect not only receptor binding but also the compound's pharmacokinetics, such as its absorption, distribution, and metabolism. The esterification at C-17 can protect the molecule from oxidation, but the reduced binding affinity of the acetylated form means that its ultimate biological effect is largely dependent on its conversion back to the hydroxyl form. drugbank.com
Quantitative Structure-Activity Relationship (QSAR) Approaches for Estradiol Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For estradiol analogs, QSAR models are invaluable for predicting estrogen receptor binding affinity and designing new molecules with specific activities. nih.gov
These models analyze various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For halogenated estradiol derivatives, key descriptors include:
Steric parameters (e.g., Molar Refractivity): These account for the size and shape of the substituents, which is critical given the confined nature of the receptor's binding pocket. u-tokyo.ac.jp
Electronic parameters (e.g., Atomic Charges, Superdelocalisability): These describe the electronic influence of substituents like bromine on the steroid core. Studies have found that superdelocalisability indices can provide better models than simple atomic charges for predicting the binding affinity of halogenated estrogens. nih.gov
Hydrophobic parameters (e.g., logP): These quantify the lipophilicity of the molecule, which influences its ability to enter the hydrophobic binding pocket. u-tokyo.ac.jp
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been particularly useful. capes.gov.br CoMFA models for halogenated estradiol derivatives have shown that electronegative features around the A-, B-, or C-rings contribute to receptor affinity. capes.gov.br These models help to visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the rational design of new ligands. QSAR studies confirm that while ER binding is a prerequisite for estrogenic activity, other specific structural features are necessary to induce an optimal biological response. capes.gov.br
Ligand Design Principles Based on Substitutional Patterns
The design of novel estradiol-based ligands is guided by established principles concerning how different functional groups at various positions on the steroid nucleus affect receptor binding and activity. The key to potent estrogenic activity lies in maintaining a structural resemblance to the endogenous ligand, 17β-estradiol, particularly concerning the phenolic A-ring and the D-ring hydroxyl group, which are crucial for receptor interaction. nih.gov
Bromine Substitution on the A-ring:
Halogenation of the A-ring of estradiol generally influences the electronic properties and steric bulk of the molecule, which can alter its binding affinity for estrogen receptors.
2-Position Substitution: The introduction of a bromine atom at the C-2 position of estradiol (2-Bromoestradiol) has been shown to markedly decrease the binding affinity for the human estrogen receptor α (ERα). oup.com One study reported a relative binding affinity (RBA) of only 4% compared to estradiol for ERα. oup.com This significant reduction is likely due to steric hindrance and altered electronic distribution in the phenolic A-ring, which is a critical region for hydrogen bonding and interaction with the receptor's ligand-binding pocket. nih.gov Despite this, 2-substituted estradiol derivatives with other functionalities, such as flexible acetyl groups, have been found to possess high binding affinity and estrogenic activity. who.int
Acetyl Substitution at the 17-Position:
The 17β-hydroxyl group of estradiol is a key hydrogen bond acceptor within the ER binding site. nih.gov Modification of this group is a common strategy in ligand design.
17-Acetylation: Conversion of the 17β-hydroxyl to a 17β-acetate group, as seen in 2-acetylestradiol 17β-acetate, can still produce compounds with significant estrogenic activity. nih.gov For instance, 2-acetylestradiol 17β-acetate was found to display uterotrophic activity in rats. nih.gov While acetylation removes the hydrogen bond donating capability of the 17-OH group, the acetyl moiety can be positioned to maintain favorable interactions within the D-ring binding pocket. However, some studies have indicated that derivatives with a free hydroxyl group at C-17 exhibit stronger anticancer activity compared to their 17-acetylated counterparts, suggesting that the acetyl group may modulate the specific biological response. researchgate.net
Combined Effect in 2,4-Dibromo-17-acetylestradiol:
Based on the individual SAR principles, the biological profile of this compound can be inferred. The presence of two bromine atoms on the A-ring would likely lead to a significant decrease in binding affinity for estrogen receptors due to cumulative steric hindrance and electronic effects, particularly from the 2-bromo substituent. The 17-acetyl group, while potentially allowing for some level of biological activity, is unlikely to fully compensate for the substantial negative impact of the A-ring di-bromination on receptor binding. Therefore, this compound is predicted to be a weak ligand for estrogen receptors.
Table 1: Relative Binding Affinity (RBA) and Biological Activity of Selected Estradiol Derivatives
| Compound | Substituent(s) | Receptor | Relative Binding Affinity (RBA) (%) | Observed Activity | Source(s) |
| Estradiol | None | ERα | 100 | High Estrogenic Activity | oup.com |
| 2-Bromoestradiol | 2-Br | ERα | 4 | Markedly decreased affinity | oup.com |
| 2-Acetylestradiol | 2-Ac | ER | High | High Uterotrophic Activity | who.int |
| 2-Acetylestradiol 17β-acetate | 2-Ac, 17-OAc | N/A | N/A | Displayed Estrogenic Activity | nih.gov |
Predictive Models for Biological Activity of Modified Steroids
Given the impracticality of synthesizing and testing every possible chemical variant, computational models have become indispensable tools for predicting the biological activity of modified steroids. mdpi.com These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to forecast the binding affinities and potential estrogenicity of novel compounds like this compound before their synthesis. mdpi.comu-tokyo.ac.jp
Quantitative Structure-Activity Relationship (QSAR):
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For estrogen receptor ligands, these models correlate physicochemical properties (descriptors) of the molecules with their measured receptor binding affinity (RBA) or functional activity. mdpi.comu-tokyo.ac.jp
Model Development: To build a QSAR model, a "training set" of compounds with known structures and biological activities is used. acs.org For estrogens, this would include a diverse set of natural and synthetic steroids with modifications at various positions. nih.govoup.com Descriptors can include steric parameters (e.g., molar refractivity, MR), electronic properties (e.g., electrostatic fields), and hydrophobic characteristics (e.g., partition coefficient, ClogP). u-tokyo.ac.jp
Predictive Application: Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. acs.org For this compound, its structural descriptors would be calculated and input into an established estrogen receptor QSAR model. The model would then output a predicted binding affinity. Based on models derived from extensive datasets of estradiol analogs, the prediction for this compound would likely indicate low affinity due to the negative contributions of the bulky and electronegative bromine atoms at positions 2 and 4. nih.govacs.org
3D-QSAR and Comparative Molecular Field Analysis (CoMFA):
Three-dimensional QSAR methods like CoMFA provide a more detailed understanding by analyzing the 3D steric and electrostatic fields surrounding the aligned molecules. acs.org
CoMFA Contour Maps: CoMFA generates contour maps that visualize regions where specific properties are favorable or unfavorable for activity. acs.org For the estrogen receptor, CoMFA studies have highlighted that steric bulk is generally disfavored around the A-ring at positions 1, 2, and 4 for high receptor binding. acs.org Conversely, steric bulk can be tolerated or even beneficial at other positions like 7α and 11β. nih.gov Electronegative features around the A-, B-, and C-rings tend to contribute positively to receptor affinity. acs.org
Predicting Activity of this compound: A CoMFA model for the estrogen receptor would predict that the two bromine atoms of this compound fall into sterically unfavorable regions, leading to a low predicted binding affinity. The model would also evaluate the electrostatic contribution of the bromine and acetyl groups to provide a comprehensive prediction of the compound's interaction with the receptor.
Table 2: Key Descriptors Used in QSAR Models for Estrogen Receptor Ligands
| Descriptor Type | Examples | Relevance to Estrogen Receptor Binding | Source(s) |
| Steric | Molar Refractivity (MR), Sterimol parameters | Describes the size and shape of substituents; the ER binding pocket has specific steric limitations. | u-tokyo.ac.jp |
| Electronic | Electrostatic Fields, Partial Atomic Charges, HOMO/LUMO energies | Governs hydrogen bonding and polar interactions, crucial for the 3-OH and 17-OH groups. | acs.org |
| Hydrophobic | Partition Coefficient (logP), Hydrophobic fields | Reflects the overall lipophilicity of the ligand, which is important for entering the hydrophobic core of the receptor. | nih.govnih.gov |
| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms within the molecule. | mdpi.com |
Perspectives on 2,4 Dibromo 17 Acetylestradiol As a Chemical Biology Tool
Development of Chemical Probes for Receptor and Enzyme Studies.
The rational design and synthesis of chemical probes are fundamental to dissecting complex biological systems. In the context of estrogen signaling, probes derived from the natural ligand, 17β-estradiol, offer a direct way to investigate the function and dynamics of estrogen receptors (ERs) and related enzymes. The introduction of specific modifications to the estradiol (B170435) scaffold, such as halogenation, can confer unique properties that make these molecules suitable as probes.
The synthesis of 2,4-Dibromo-17-acetylestradiol itself has been described as a novel and convenient route involving the nucleophilic addition to 2,4-dibromoethynylestradiol, catalyzed by a crown ether-copper (I) iodide mixed catalyst. nih.gov This method resulted in a significantly higher yield compared to traditional hydration of acetylenic compounds, highlighting an important synthetic advancement in creating such modified steroids. nih.gov The structure of the resulting 2,4-dibromo-17 alpha-acetylestradiol was confirmed using various spectroscopic methods. nih.gov
Studies on various A-ring halogenated estrone (B1671321) derivatives have demonstrated their potential as potent inhibitors of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs) and aldo-keto reductases (AKRs). nih.govtandfonline.comnih.gov For example, estrone derivatives with halogen atoms at both C-2 and C-4 positions were found to be the most potent inhibitors of the AKR1C1 isoform. nih.govtandfonline.com This suggests that 2,4-dibromo-substituted estradiols could serve as valuable probes for studying the function and inhibition of these key enzymes in steroid biosynthesis and metabolism.
Furthermore, modified estradiols are frequently used to create fluorescent or radiolabeled ligands. researchgate.netjst.go.jpmdpi.com While there is no specific report on a fluorescent version of this compound, the principles of its synthesis could be adapted to incorporate fluorophores or radioisotopes. Such probes are invaluable for visualizing receptor localization, quantifying receptor levels, and in high-throughput screening assays to identify new ER ligands. bmbreports.org The development of these tools is crucial for understanding the subcellular localization and trafficking of ERs, which are now known to reside in the nucleus, cytoplasm, and at the plasma membrane. researchgate.netwikipedia.org
The table below summarizes the inhibitory activities of some A-ring halogenated estrone derivatives against AKR1C enzymes, illustrating the potential of such compounds as selective enzyme probes.
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| 13α-epimer 2_2I,4Br | AKR1C1 | 0.7 | Selective for AKR1C1 |
| 13α-epimer 2_2I,4Cl | AKR1C1 | 0.8 | Selective for AKR1C1 |
| 13α-methyl-17-keto 2_2Br | AKR1C2 | 1.5 | Selective for AKR1C2 |
| 13α-methyl-17-keto 2_4Cl | AKR1C2 | 1.8 | Selective for AKR1C2 |
| 1_2Cl,4Cl | AKR1C3 / AKR1C1 | 1.43 / 0.69 | Dual inhibitor |
Data sourced from a study on A-ring halogenated oestrone derivatives. tandfonline.com
Elucidation of Steroid Hormone Signaling Pathways Using Modified Estradiols.
Steroid hormone signaling is a complex process that goes beyond simple ligand-receptor binding and involves genomic and non-genomic pathways. wikipedia.orgnumberanalytics.com Modified estradiol derivatives, including halogenated compounds like this compound, are instrumental in dissecting these intricate signaling cascades.
The classical genomic pathway involves the steroid hormone diffusing into the cell, binding to its cognate receptor in the cytoplasm or nucleus, and the resulting complex translocating to the nucleus to act as a transcription factor. wikipedia.orgnih.gov This process modulates the expression of target genes over hours to days. wikipedia.org The affinity and selectivity of a ligand for ERα versus ERβ can have profound effects on gene regulation, as these two receptor subtypes can have opposing effects on cellular processes like proliferation. plos.orgmdpi.com For example, ERα activation is often associated with proliferation, while ERβ can have anti-proliferative effects. plos.org The specific substitutions on the estradiol core, such as the 2,4-dibromo pattern, can alter the conformation of the ligand-bound receptor, leading to differential recruitment of co-activators and co-repressors, and thus, a distinct gene expression profile. numberanalytics.com
In addition to the genomic pathway, rapid, non-genomic signaling has been identified, which is mediated by membrane-associated steroid receptors. wikipedia.org These pathways can trigger cellular responses within seconds to minutes. Modified estradiols can help to differentiate between these two modes of action. For example, cell-impermeable estradiol derivatives have been developed to specifically probe membrane-initiated signaling events. While this compound is likely cell-permeable due to its steroidal nature, its unique binding characteristics could potentially favor one pathway over another, or reveal novel aspects of receptor activation at different cellular locations.
The study of structure-activity relationships (SAR) for a wide range of natural and synthetic estrogens has provided a framework for understanding how different chemical modifications impact biological activity. acs.orgresearchgate.net Key structural features for ER binding include a phenolic A-ring, a specific distance between hydrogen-bonding groups (mimicking the 3-OH and 17β-OH of estradiol), and a rigid, hydrophobic scaffold. acs.org Halogenation at the C-2 and C-4 positions directly modifies the phenolic A-ring, which is a primary determinant of binding. This can lead to altered receptor subtype selectivity and functional activity (agonist, antagonist, or selective modulator). For instance, some halogenated compounds have been shown to be highly selective for ERβ. nih.gov The table below shows the relative binding affinities (RBA) of various ligands for ERα and ERβ, demonstrating how structural modifications influence receptor selectivity.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Genistein | 4 | 87 | 21.75 |
| Liquiritigenin | ~0.001 | 0.021 | 21 |
| R-equol | 0.046 | 0.038 | 0.83 |
| Cosmosiin (IC50) | 15.9 µM | 3.3 µM | 4.8 (based on IC50) |
| Angolensin (IC50) | 2.2 µM | 4.7 µM | 0.47 (based on IC50) |
Data compiled from studies on botanical estrogens and other ER ligands. plos.orgnih.gov
Furthermore, compounds like 2,4-Dibromoestradiol (B1680110) have been noted for their involvement with transporters like the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). medchemexpress.com This interaction highlights another layer of complexity in steroid hormone action, where transport into and out of cells can be modulated, affecting the local concentration of the hormone available to bind to receptors. Probes like 2,4-dibromoestradiol can, therefore, be used to study the interplay between hormone signaling and drug resistance mechanisms. medchemexpress.com
Future Directions in the Design and Synthesis of Functionally Selective Estradiol Derivatives.
The future of designing estradiol derivatives lies in achieving greater functional selectivity. This means creating compounds that not only bind selectively to a particular receptor subtype (e.g., ERβ over ERα) but also elicit a specific, desired downstream signaling response. This concept is at the heart of developing improved Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).
One promising avenue is the continued exploration of substitution patterns on the estradiol scaffold. The synthesis of this compound is a testament to the ongoing efforts to create novel derivatives. nih.gov Future work could focus on asymmetric synthesis to introduce different halogens at the C-2 and C-4 positions or to combine A-ring halogenation with modifications at other positions, such as C-16 or C-17, to fine-tune biological activity. mdpi.com The development of solid-phase synthesis and combinatorial chemistry approaches will likely accelerate the generation of diverse libraries of estradiol derivatives for high-throughput screening. acs.org
Another key direction is the design of ligands that can stabilize specific conformations of the estrogen receptor. The binding of a ligand induces a conformational change in the receptor, which in turn dictates the surface available for interaction with co-regulatory proteins. By designing ligands that promote a receptor conformation that recruits a specific set of co-activators or co-repressors, it may be possible to selectively activate or repress certain sets of genes. This could lead to tissue-selective estrogenic or anti-estrogenic effects, a highly desirable property for therapeutic agents.
Furthermore, the development of hybrid molecules that combine an estradiol core with other pharmacophores is a growing area of research. mdpi.com For example, conjugating estradiol to other bioactive molecules could create agents that target estrogen-sensitive tissues with an additional therapeutic action. The synthesis of estradiol-benzisoxazole hybrids has shown promising cancer cell-specific antiproliferative activity. mdpi.com
Computational approaches, such as molecular docking and dynamic simulations, will play an increasingly important role in the rational design of new estradiol derivatives. thesciencein.org By modeling the interaction of potential ligands with the crystal structures of ERα and ERβ, researchers can predict binding affinities and modes of interaction, helping to prioritize synthetic targets. embopress.org This can help in understanding why certain ligands, such as some non-steroidal indazole estrogens, achieve high selectivity for ERβ. nih.gov
Finally, the development of novel chemical probes will continue to be essential. This includes creating more sophisticated fluorescent probes for live-cell imaging of receptor dynamics, photo-affinity labels to identify interacting proteins, and "clickable" derivatives for bio-orthogonal chemistry applications. mdpi.comthesciencein.org These tools will be critical for validating the mechanisms of action of new functionally selective ligands and for further unraveling the complexities of steroid hormone signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
